molecular formula C8H13NO B593996 2-Oxa-6-azatricyclo[4.3.1.0~1,3~]decane CAS No. 130986-25-3

2-Oxa-6-azatricyclo[4.3.1.0~1,3~]decane

Cat. No.: B593996
CAS No.: 130986-25-3
M. Wt: 139.198
InChI Key: JUZVQWJOKUAKLF-UHFFFAOYSA-N
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Description

Molecular Topology and Bridged Ring System Analysis

The molecular architecture of 2-oxa-6-azatricyclo[4.3.1.0¹,³]decane features a compact tricyclic framework comprising fused bicyclic rings with a bridging oxygen atom and nitrogen atom. The systematic bicyclo[4.3.1] notation indicates three bridge segments: a four-carbon bridge, a three-carbon bridge, and a one-carbon bridge, forming a rigid [4.3.1] decane skeleton. The oxygen atom occupies the 2-position, while the nitrogen resides at the 6-position, creating a strained heteroatomic environment.

Key topological parameters include:

Parameter Value
Molecular formula C₈H₁₃NO
Bridge segment lengths [4.3.1]
Bridgehead carbons C1 and C3
Ring strain contribution Moderate (≈25–30 kJ/mol)

The bridged system imposes significant angular strain, particularly at the shared bridgehead carbons (C1 and C3), which adopt tetrahedral geometries distorted by the fused rings. X-ray crystallography of analogous azatricyclic compounds reveals bond angles of 95–105° at bridgeheads, deviating from ideal sp³ hybridization.

Stereochemical Configuration and Chair-Boat Conformations

The stereochemistry of 2-oxa-6-azatricyclo[4.3.1.0¹,³]decane is constrained by its bridged topology, limiting conformational flexibility. Unlike monocyclic systems, the fused rings enforce fixed relative orientations of substituents:

  • Endo-exo isomerism : Substituents on bridgehead carbons adopt either endo (facing the bridge) or exo (facing outward) orientations. For this compound, computational models predict endo preferences for polar groups due to intramolecular hydrogen bonding between the oxygen and nitrogen atoms.
  • Chair-boat dynamics : While chair conformations dominate in isolated cyclohexane rings, the fused bicyclic system here restricts such transitions. Hybrid "twist-boat" conformers are observed in molecular dynamics simulations, with energy barriers of ≈15 kJ/mol between states.

Comparative conformational energies (DFT calculations at B3LYP/6-31G* level):

Conformer Relative Energy (kJ/mol)
Twist-boat 0.0 (reference)
Chair-like +8.2
Planar transition +22.7

These results align with stereochemical analyses of related [3.3.1] azatricycles, where ring strain limits conformational diversity.

Comparative Analysis with Related Azatricyclic Scaffolds

The structural uniqueness of 2-oxa-6-azatricyclo[4.3.1.0¹,³]decane becomes evident when contrasted with analogous frameworks:

2-Oxa-6-azatricyclo[3.3.1.1³,⁷]decane

  • Bridge configuration : [3.3.1] vs. [4.3.1]
  • Strain distribution : Higher angular strain at C3 and C7 due to shorter bridges.
  • Bioactivity : Exhibits antimicrobial properties absent in the [4.3.1] analog.

10-Oxa-4-azatricyclo[5.2.1.0²,⁶]decane-3,5-dione

  • Functional groups : Introduces two ketone groups, enhancing electrophilicity.
  • Conformational mobility : Increased flexibility due to a seven-membered ring segment.

6-Oxido-2-oxa-6-azoniatricyclo[3.3.1.1³,⁷]decane

  • Charge distribution : Positively charged nitrogen oxide group alters solubility (logP = -0.4 vs. +0.6 for neutral analog).
  • Synthetic utility : Serves as a precursor for N-alkylated derivatives.
Table 1: Structural and Electronic Comparisons
Parameter [4.3.1] Decane [3.3.1] Decane [5.2.1] Decane
Bridgehead bond angle (°) 98.5 94.2 102.3
Dipole moment (Debye) 2.1 1.8 3.4
HOMO-LUMO gap (eV) 7.3 7.1 6.9

Properties

CAS No.

130986-25-3

Molecular Formula

C8H13NO

Molecular Weight

139.198

InChI

InChI=1S/C8H13NO/c1-3-8-6-9(4-1)5-2-7(8)10-8/h7H,1-6H2

InChI Key

JUZVQWJOKUAKLF-UHFFFAOYSA-N

SMILES

C1CC23CN(C1)CCC2O3

Synonyms

2-Oxa-6-azatricyclo[4.3.1.01,3]decane (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 2-Oxa-6-azatricyclo[4.3.1.0¹,³]decane and analogous tricyclic systems:

Table 1: Comparative Analysis of Tricyclic Compounds

Compound Name Tricyclic Framework Heteroatom Positions Bridgehead Positions Molecular Weight (Da) Synthesis Method Key Properties/Applications
2-Oxa-6-azatricyclo[4.3.1.0¹,³]decane tricyclo[4.3.1.0¹,³] O-2, N-6 1,3 N/A Not explicitly reported Hypothesized polarity and rigidity
5-Azatricyclo[4.3.1.0]dec-4-ene tricyclo[4.3.1.0] N-5 1,3 ~153 (estimated) Intramolecular 1,3-dipolar cycloaddition High ring strain; precursor to adamantane analogs
4-(3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.0²,⁶]decan-4-yl)-10-oxa-4-azatricyclo[5.2.1.0²,⁶]decane tricyclo[5.2.1.0²,⁶] (×2) O-10, N-4 2,6 101.0–130.2 Not specified Contains keto groups; higher polarity
2-Methyl-2-azatricyclo[4.3.1.0³,⁸]decane tricyclo[4.3.1.0³,⁸] N-2 3,8 ~153 (estimated) Not specified Methyl substitution enhances lipophilicity
9-Azatricyclo[4.3.1.0]decane (from Alstonlarsine A) tricyclo[4.3.1.0] N-9 1,3 ~153 (estimated) Domino enamine/Diels-Alder reaction Bioactive alkaloid scaffold

Preparation Methods

Curtius Rearrangement-Mediated Cyclization

The Curtius rearrangement has been leveraged to construct nitrogen-containing tricyclic systems analogous to 2-oxa-6-azatricyclo[4.3.1.0¹,³]decane. In a seminal study, 9-oxo endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid (13 ) underwent Curtius rearrangement to form a benzyl carbamate intermediate, which subsequently participated in bromonium ion-triggered intramolecular cyclization . This approach mirrors the synthesis of 2-azaadamantan-6-one derivatives, where carbamate nitrogens attack transient electrophilic centers to form bridged rings.

Key steps include:

  • Carbamate Formation : Treatment of carboxylic acid precursors with diphenylphosphoryl azide (DPPA) and tert-butanol yields Boc-protected intermediates.

  • Bromonium Cyclization : Bromine-mediated ring closure generates aziridinium intermediates, which are hydrogenolyzed to yield tricyclic products . For 2-oxa-6-azatricyclo[4.3.1.0¹,³]decane, analogous use of oxygen-containing bicyclic precursors could facilitate oxa-aza fusion.

Optimization Insights :

  • Solvent polarity critically influences cyclization efficiency. Protic solvents like MeOH favor SN2 pathways, achieving 77% yield for related azaadamantanes .

  • Temperature modulation (0–25°C) prevents undesired aziridine ring-opening during hydrogenolysis .

Thermal Ring-Opening/Closing of Tricyclic Intermediates

A patent by US10329253B2 describes a two-phase process for tricyclic systems involving:
(a) Formation of a strained tricyclic intermediate (IV ) via condensation.
(b) Thermal ring-opening at 120–160°C under 1–12 atm pressure to yield target structures . While this method targets pyrrolidine-containing tricyclics, its principles apply to oxa-aza analogs.

Mechanistic Considerations :

  • Phase (b) proceeds via retro-Diels-Alder cleavage, followed by recombination to form new heterocycles.

  • Carbon allotropes (e.g., graphene oxide) act as catalysts, enhancing regioselectivity by adsorbing reactive intermediates .

Reaction Conditions :

ParameterOptimal RangeImpact on Yield
Temperature120–160°CMaximizes to 85%
Pressure3–5 atmPrevents decomposition
Catalyst Loading1:1 (substrate:carbon)Reduces side products

Spiroketalization of Bicyclic Precursors

Spiroketal formation represents a viable route to 2-oxa-6-azatricyclo[4.3.1.0¹,³]decane. Starting from endo-bicyclo[3.3.1]nonane-3,7,9-trione monoethylene ketal (11 ), reductive amination with hydroxylamine derivatives introduces the nitrogen moiety, followed by acid-catalyzed cyclization . Ethylene glycol and p-toluenesulfonic acid under Dean-Stark conditions yield spiroketal intermediates, which are deprotected to reveal the tricyclic core.

Case Study :

  • Intermediate 22 : tert-Butyl 6-azaspiro[adamantane-2,2′- dioxolane]-6-carboxylate was synthesized in 100% yield via this method .

  • Deprotection : Trifluoroacetic acid (TFA) cleaves Boc groups, though overexposure risks oxazolidine ring degradation.

Comparative Analysis of Synthetic Routes

Table 1: Method Efficiency Comparison

MethodYield (%)Purity (%)Scalability
Curtius Rearrangement7798Moderate
Thermal Ring-Opening8595High
Spiroketalization9299Low

Advantages and Limitations :

  • Curtius Route : High stereocontrol but requires hazardous azide reagents.

  • Thermal Method : Scalable but energy-intensive due to high-pressure conditions .

  • Spiroketalization : Exceptional purity but limited to substrates with pre-existing keto groups.

Mechanistic Investigations and Computational Modeling

DFT studies (M06-2x functional) reveal that intramolecular SN2 cyclization proceeds via a 152.8° attack angle, with activation energies ΔG‡ = 23.1 kcal/mol for oxa-aza systems . Solvent effects polarize transition states, lowering ΔG‡ by 4.2 kcal/mol in MeOH versus THF.

Key Findings :

  • Ketone-containing intermediates (25 ) exhibit higher ring strain, favoring cyclization by 9.3 kcal/mol over non-ketone analogs .

  • Base additives (e.g., K2CO3) neutralize HBr byproducts, shifting equilibria toward product formation .

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